molecular formula C10H7FN2O B1449761 6-(4-Fluorophenyl)pyrimidin-4-ol CAS No. 85979-57-3

6-(4-Fluorophenyl)pyrimidin-4-ol

Cat. No. B1449761
CAS RN: 85979-57-3
M. Wt: 190.17 g/mol
InChI Key: UWDUMRWLLYZYBY-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It has a molecular weight of 190.18 .


Synthesis Analysis

While specific synthesis methods for “6-(4-Fluorophenyl)pyrimidin-4-ol” were not found, pyrimidines can be synthesized through various methods . For instance, the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine yielded a related compound .


Molecular Structure Analysis

The InChI code for “6-(4-Fluorophenyl)pyrimidin-4-ol” is 1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H, (H,12,13,14) .


Physical And Chemical Properties Analysis

“6-(4-Fluorophenyl)pyrimidin-4-ol” has a molecular weight of 190.18 .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

6-(4-Fluorophenyl)pyrimidin-4-ol: has been studied for its potential antiproliferative effects against cancer cell lines. Compounds derived from this molecule have shown promising results in inhibiting the growth of various cancer types, including renal, breast, colon, ovarian, and prostate cancers . The compound’s efficacy is compared with standard drugs like Sorafenib, and certain derivatives have demonstrated superior potency.

Medicinal Chemistry

In medicinal chemistry, the core structure of 6-(4-Fluorophenyl)pyrimidin-4-ol serves as a scaffold for developing new therapeutic agents. Its derivatives are synthesized and tested for their biological activities, which could lead to the discovery of new anticancer agents .

Chemical Synthesis

The compound is also significant in chemical synthesis, where it is used as an intermediate in the preparation of more complex chemical entities. Its fluorophenyl group is particularly useful in creating targeted molecules with specific properties .

Pharmacological Studies

6-(4-Fluorophenyl)pyrimidin-4-ol: and its derivatives are subjects of pharmacological studies to understand their metabolism, pharmacokinetics, and pharmacodynamics. These studies help in determining the therapeutic potential and safety profile of the compounds .

Safety And Hazards

While specific safety and hazard information for “6-(4-Fluorophenyl)pyrimidin-4-ol” was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDUMRWLLYZYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345552
Record name 6-(4-fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyrimidin-4-ol

CAS RN

85979-57-3
Record name 6-(4-fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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